molecular formula C7H4Cl2N2 B13919497 7,8-Dichloroimidazo[1,5-A]pyridine

7,8-Dichloroimidazo[1,5-A]pyridine

Katalognummer: B13919497
Molekulargewicht: 187.02 g/mol
InChI-Schlüssel: NYNQLRTZAKZKIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dichloroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with chlorine atoms at the 7th and 8th positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloroimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method starts with the reaction of 2-aminopyridine with a suitable chlorinating agent, such as phosphorus oxychloride, under controlled conditions to form the desired dichlorinated product . Another approach involves the oxidative cyclization of appropriate precursors in the presence of oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures.

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dichloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups replacing the chlorine atoms or additional rings fused to the core structure .

Wissenschaftliche Forschungsanwendungen

7,8-Dichloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7,8-Dichloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different substitution patterns.

    Imidazo[4,5-b]pyridine: A related compound with the imidazole ring fused at different positions on the pyridine ring.

    Imidazo[4,5-c]pyridine: Another variant with a different fusion pattern.

Uniqueness

7,8-Dichloroimidazo[1,5-a]pyridine is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing specialized materials and pharmaceuticals .

Eigenschaften

Molekularformel

C7H4Cl2N2

Molekulargewicht

187.02 g/mol

IUPAC-Name

7,8-dichloroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-11-4-10-3-6(11)7(5)9/h1-4H

InChI-Schlüssel

NYNQLRTZAKZKIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NC=C2C(=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.